tert-butyl 2-methyl-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate: is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of “tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Pyrrole derivatives are involved in a wide range of biological processes, including the synthesis of heme, a component of hemoglobin
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-studied. The compound’s bioavailability, half-life, metabolism, and excretion rates remain unknown. The compound’s physical properties, such as its molecular weight (18123 g/mol) and its liquid form at room temperature, suggest that it may be absorbed and distributed in the body .
Result of Action
Given the broad range of biological activities associated with pyrrole derivatives, the effects of this compound could be diverse and depend on the specific targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of N-protected methylpyrrole amine with tert-butyl methacrylate in an anhydrous solvent . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrroles.
Scientific Research Applications
tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Comparison: tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate is unique due to the presence of a methyl group at the 2-position of the pyrrole ring, which can influence its reactivity and properties compared to other tert-butyl pyrrole carboxylates
Properties
IUPAC Name |
tert-butyl 2-methylpyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZIHXCIAUZYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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